6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid

Beschreibung

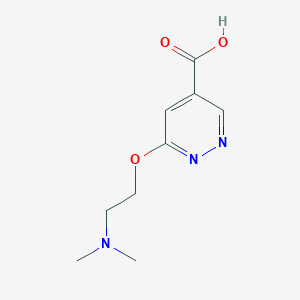

6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group at position 4 and a 2-(dimethylamino)ethoxy side chain at position 4. Its molecular formula is C₉H₁₄N₃O₃, with a CAS registry number 1706430-27-4 and synonyms including ZINC95096642 and AKOS027455409 . This compound is available from three suppliers, indicating its relevance in medicinal chemistry and drug discovery .

Eigenschaften

Molekularformel |

C9H13N3O3 |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

6-[2-(dimethylamino)ethoxy]pyridazine-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O3/c1-12(2)3-4-15-8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

JZVQNUISTFEVEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCOC1=NN=CC(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with dimethylaminoethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

6-(2-(Dimethylamino)ethoxy)pyridazin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Dimethylaminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid

Reduktion: Lithiumaluminiumhydrid

Substitution: Natriumhydrid, Kaliumcarbonat

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(2-(Dimethylamino)ethoxy)pyridazin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu den beobachteten biologischen Effekten führt. Detaillierte Untersuchungen zu seinen molekularen Zielen und Signalwegen sind im Gange, um seinen Wirkmechanismus vollständig zu entschlüsseln.

Wirkmechanismus

The mechanism of action of 6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

6-(Dimethylamino)pyridazine-4-carboxylic Acid

- Structure: Differs by lacking the ethoxy linker; the dimethylamino group is directly attached to the pyridazine ring.

- CAS : 1242458-48-5 .

- Key Differences: Solubility: Absence of the ethoxy linker reduces hydrophilicity compared to the target compound. Synthetic Accessibility: Direct dimethylamination simplifies synthesis but limits side-chain flexibility.

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic Acid

6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic Acid

- Structure : Pyrimidine core with chlorine at position 6 and a methoxyethyl group at position 2 .

- CAS : 1881328-90-0 .

- Key Differences: Electronic Effects: Chlorine is electron-withdrawing, altering ring reactivity compared to the electron-donating dimethylamino group. Heterocycle: Pyrimidine (two meta nitrogen atoms) vs.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine core with chlorine (position 2) and methyl (position 6) substituents .

- CAS : 89581-58-8 .

- Key Differences: Substituent Effects: Methyl and chloro groups create steric and electronic profiles distinct from the dimethylaminoethoxy chain.

Structural and Functional Analysis

Substituent Impact

| Compound | Key Substituents | Solubility | Reactivity | Bioactivity Potential |

|---|---|---|---|---|

| Target Compound | Dimethylaminoethoxy, pyridazine | High | Moderate (amine basicity) | High (versatile interactions) |

| 6-(Dimethylamino)pyridazine-4-carboxylic Acid | Dimethylamino, pyridazine | Moderate | High (direct conjugation) | Limited (rigid structure) |

| 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinic Acid | Pyrrolidinyl ethoxy, pyridine | Moderate | Low (cyclic amine) | High (metabolic stability) |

| 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic Acid | Chloro, methoxyethyl, pyrimidine | Low | High (electrophilic Cl) | Moderate (targeted reactivity) |

Heterocyclic Core Comparison

Pharmacological Considerations

- The dimethylaminoethoxy group in the target compound balances solubility (via ionization) and bioavailability (via membrane penetration).

- Chlorinated analogs (e.g., CAS 89581-58-8) may exhibit higher toxicity but are valuable in electrophilic substitution reactions .

- Pyrrolidine-containing compounds (e.g., CAS 1249741-18-1) are prioritized in CNS drug design due to blood-brain barrier penetration .

Biologische Aktivität

6-(2-(Dimethylamino)ethoxy)pyridazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 232.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In animal models, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in inflammatory markers when administered at specific doses.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The IC50 values for various cancer cell lines are shown in Table 2.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 -

Case Study on Neuroprotective Effects :

In a neurotoxicity model, the compound was investigated for its protective effects against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyridazine derivatives, including this compound. Modifications to the dimethylamino group and ethoxy chain have been explored to enhance biological activity and selectivity.

Summary of Findings

- Enhanced Activity : Structural modifications have led to derivatives with improved potency against specific targets.

- Selectivity : Some derivatives exhibit selectivity for certain enzyme classes, which may reduce side effects compared to non-selective agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.